BenchChemオンラインストアへようこそ!

Anticancer agent 37

Hepatocellular carcinoma HePG2 Cytotoxicity assay

Anticancer agent 37 (CAS 905783-28-0), also designated as compound 18, is a synthetic sulfonylurea derivative belonging to the N-aryl-N'-2-thiazolyl-urea class. This small molecule (MW 369.44; C19H19N3O3S) was identified as the most active agent against the HePG2 hepatocellular carcinoma cell line within a structurally characterized series, demonstrating an IC50 of 17.2 µg/mL.

Molecular Formula C19H19N3O3S
Molecular Weight 369.4 g/mol
Cat. No. B12416073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 37
Molecular FormulaC19H19N3O3S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O3S/c1-12-4-7-14(8-5-12)20-18(23)22-19-21-15(11-26-19)13-6-9-16(24-2)17(10-13)25-3/h4-11H,1-3H3,(H2,20,21,22,23)
InChIKeyZOTACLSUTWXWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 37: Quantitative Differentiation Guide for Procurement and Research Selection


Anticancer agent 37 (CAS 905783-28-0), also designated as compound 18, is a synthetic sulfonylurea derivative belonging to the N-aryl-N'-2-thiazolyl-urea class [1]. This small molecule (MW 369.44; C19H19N3O3S) was identified as the most active agent against the HePG2 hepatocellular carcinoma cell line within a structurally characterized series, demonstrating an IC50 of 17.2 µg/mL [2]. Unlike earlier diarylsulfonylureas, compound 18 incorporates a distinct 3,4-dimethoxyphenyl-thiazole motif that influences its target cell line potency profile [2].

Structural and Cell-Line Specificity: Why Sulfonylurea Analogs Are Not Interchangeable with Anticancer Agent 37


Within the thiazolyl-urea and diarylsulfonylurea chemical space, minor structural modifications drive substantial divergence in both anticancer potency and cell line selectivity. For instance, the presence of a sulfonyl versus a carbonyl linker, or variations in the aryl substitution pattern, dictate whether a compound preferentially inhibits HePG2, A549, or CCRF-CEM cells [1][2]. Generic substitution with a structurally related but uncharacterized sulfonylurea analog risks selecting a compound with inverted potency against the intended cell line or, critically, one that exhibits high albumin binding, which masks in vitro cytotoxic activity and renders standard culture-based assays non-predictive of in vivo efficacy [3]. The specific thiazole-urea scaffold of compound 18 yields a unique potency rank order that cannot be inferred from class-level expectations alone [1].

Quantitative Comparator Evidence: Anticancer Agent 37 Versus Doxorubicin and In-Class Sulfonylureas


Superior Potency Against HePG2 Hepatocellular Carcinoma Versus Doxorubicin

In a direct MTT assay comparison within the same study, Anticancer agent 37 (compound 18) demonstrated superior inhibition of HePG2 cell growth compared to the standard chemotherapeutic doxorubicin. The IC50 of Anticancer agent 37 was 17.2 µg/mL, whereas doxorubicin exhibited an IC50 of 21.6 µg/mL under identical conditions [1]. This represents a 20.4% lower IC50 value for compound 18 relative to the reference drug.

Hepatocellular carcinoma HePG2 Cytotoxicity assay

Lineage-Selective Activity: Superior HePG2 Potency Relative to Intra-Series Analogs

Within the same synthetic series, Anticancer agent 37 (compound 18) was uniquely identified as the most active compound specifically against the HePG2 cell line. Its IC50 of 17.2 µg/mL was significantly lower than that of its closest structural analogs in the aryl-urea subseries, such as compound 19, which exhibited an IC50 of 5.2 µg/mL against A431 cells but was not reported as optimal for HePG2 [1]. Furthermore, the sulfonylurea subseries (compounds 9-13) demonstrated a distinct potency fingerprint, with compound 9 showing IC50 values of 8.4 and 7.8 µg/mL against A549 and PC3 cells respectively, but not achieving the same rank order against HePG2 as compound 18 [1].

Structure-activity relationship Thiazolyl-urea Cell line selectivity

Cross-Study Potency Comparison Against Historical Sulfonylurea LY181984

Cross-study comparison reveals that Anticancer agent 37 (IC50 17.2 µg/mL against HePG2) falls within a different potency range compared to the historical diarylsulfonylurea LY181984. While LY181984 demonstrates an IC50 of 8.9 µg/mL against CCRF-CEM leukemia cells in standard growth medium, its potency is dramatically enhanced to 0.6 µg/mL in albumin-free conditions, highlighting a significant albumin-binding liability that masks its true cytotoxic potential [1]. Anticancer agent 37's activity is reported under standard serum-containing conditions, and its thiazolyl-urea scaffold may offer a distinct albumin-binding profile, though direct binding data are not yet available.

Diarylsulfonylurea LY181984 Cross-study comparison

Physicochemical and Stability Profile for Experimental Planning

Anticancer agent 37 possesses a calculated LogP of 3.8, indicating moderate lipophilicity, and is soluble in DMSO but poorly soluble in water . Under recommended storage conditions (powder at -20°C), the compound is stable for up to 2 years. In DMSO solution, stability is limited to 2 weeks at 4°C and 6 months at -80°C [1]. These parameters guide appropriate formulation and handling protocols for reproducible experimental outcomes.

LogP Solubility Storage stability

Recommended Applications for Anticancer Agent 37 Based on Quantitative Differentiation Evidence


Primary Screening for Novel Hepatocellular Carcinoma Therapeutics

Use Anticancer agent 37 as a benchmark hit compound in primary MTT-based cytotoxicity screens against HePG2 cells. Its demonstrated IC50 of 17.2 µg/mL outperforms doxorubicin (21.6 µg/mL) and serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing potency against liver cancer cell lines [1].

Medicinal Chemistry Optimization of Thiazolyl-Urea Scaffolds

Employ compound 18 as the lead scaffold for synthesizing and testing new N-aryl-N'-2-thiazolyl-urea derivatives. The published SAR data from Sroor et al. (2022) provide a clear blueprint: the urea linker and 3,4-dimethoxyphenyl substitution are critical for HePG2 selectivity, while the sulfonylurea subseries (compounds 9-13) offer alternative potency profiles against A549 and PC3 cells [1].

Comparative Mechanism-of-Action Studies in Sulfonylurea Chemotype

Utilize Anticancer agent 37 as a tool compound to investigate the differential mechanisms of cytotoxicity between thiazolyl-urea and classical diarylsulfonylurea (e.g., LY181984, Sulofenur) chemotypes. The albumin-binding sensitivity known for diarylsulfonylureas presents a key mechanistic distinction that can be probed using compound 18 as a structurally divergent comparator [2].

In Vitro Model Development for Drug-Resistant Hepatocellular Carcinoma

Given its potent activity against HePG2 cells, Anticancer agent 37 is suitable for establishing drug-resistant sublines through chronic low-dose exposure. This approach can generate valuable models for studying acquired resistance mechanisms to sulfonylurea-based anticancer agents, particularly in the context of liver cancer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.